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Compound of Interest

Compound Name: N-Carbethoxyphthalimide

Cat. No.: B055826 Get Quote

Introduction: N-Carbethoxyphthalimide (CAS No: 22509-74-6, Molecular Formula: C₁₁H₉NO₄)

is a crystalline solid widely utilized in organic synthesis. It serves as a crucial reagent for the N-

phthaloylation of primary amines, amino acids, and amino alcohols under mild conditions,

effectively providing a stable protecting group.[1][2] This guide provides a comprehensive

overview of its spectroscopic data (NMR, IR) and the experimental protocols for its synthesis

and analysis, tailored for researchers and professionals in drug development and chemical

sciences.

Synthesis of N-Carbethoxyphthalimide
N-Carbethoxyphthalimide can be prepared through several synthetic routes, including the

alkylation of potassium phthalimide or, more commonly, by the reaction of phthalimide with

ethyl chloroformate in the presence of a base.[3] A logical workflow for a common synthesis is

outlined below.
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Caption: General synthesis pathway for N-Carbethoxyphthalimide.

Detailed Synthesis Protocol
A common laboratory procedure for synthesizing N-Carbethoxyphthalimide involves the

reaction of 3-Hydroxy-1H-isoindol-1-one with ethyl chloroformate.[3][4]

Dissolution: 3-Hydroxy-1H-isoindol-1-one (7.36 g, 50.00 mmol) is dissolved in anhydrous

N,N-dimethylformamide (DMF, 25 mL).[3][4]

Base Addition: Triethylamine (TEA, 9 mL, 65.00 mmol) is added to the solution.[3][4]

Cooling: The reaction system is cooled to 0 °C in an ice bath.[3][4]

Reagent Addition: Ethyl chloroformate (5.7 mL, 60.00 mmol) is added slowly in a dropwise

manner.[3][4]

Reaction: The mixture is stirred at room temperature for 2 hours.[3][4]

Precipitation: The reaction mixture is poured into ice water to precipitate the product.[3][4]

Isolation and Purification: The precipitate is collected by filtration, washed with cold water,

and dried to yield N-Carbethoxyphthalimide as a white solid (typical yield: ~79%).[3][4]

Application in Amine Protection
The primary application of N-Carbethoxyphthalimide is the protection of primary amine

functional groups. The reagent reacts with a primary amine to form a stable N-phthaloyl

derivative.
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Caption: Protection of a primary amine using N-Carbethoxyphthalimide.

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃) The proton NMR spectrum provides characteristic signals for the

ethyl group and the aromatic protons of the phthalimide core.[3][4]

Chemical Shift
(δ) / ppm

Multiplicity Integration
Coupling
Constant (J) /
Hz

Assignment

1.44 Triplet (t) 3H 7.1 -O-CH₂-CH₃

4.48 Quartet (q) 2H 7.1 -O-CH₂-CH₃

7.80 - 7.85 Multiplet (m) 2H - Aromatic-H (AA')

7.93 - 7.99 Multiplet (m) 2H - Aromatic-H (BB')

¹³C NMR (Predicted, based on typical chemical shift ranges) The carbon spectrum shows

distinct signals for the carbonyl groups, aromatic carbons, and the ethyl carbamate moiety.[5][6]
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Predicted Chemical Shift (δ) / ppm Assignment

~14 -CH₃

~64 -O-CH₂-

~124 Aromatic CH

~132 Aromatic Quaternary Carbon

~135 Aromatic CH

~148 Ester Carbonyl (C=O)

~165 Imide Carbonyl (C=O)

Infrared (IR) Spectroscopy
The IR spectrum is characterized by strong absorptions from the multiple carbonyl groups and

features of the aromatic ring.

Wavenumber / cm⁻¹ Intensity Assignment

~3100 - 3000 Medium Aromatic C-H Stretch

~2980 - 2850 Medium Aliphatic C-H Stretch

~1790 & ~1750 Strong
Asymmetric & Symmetric C=O

Stretch (Imide)

~1730 Strong C=O Stretch (Ester)

~1610 Medium C=C Stretch (Aromatic Ring)

~1250 Strong C-O Stretch (Ester)

Experimental Protocols for Analysis
NMR Spectroscopy Protocol (General)
A general procedure for obtaining the NMR spectrum of N-Carbethoxyphthalimide is as

follows:
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Sample Preparation: Weigh approximately 5-10 mg of the N-Carbethoxyphthalimide
sample.

Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a

standard 5 mm NMR tube.

Referencing: Add a small amount of an internal standard, typically tetramethylsilane (TMS),

to set the 0 ppm reference point.

Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H spectrum, followed

by the ¹³C spectrum. Typical acquisition parameters for small molecules are sufficient.

Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform,

phase correction, and baseline correction to obtain the final spectrum.

IR Spectroscopy Protocol (KBr Pellet Method)
The IR spectrum is commonly obtained from a solid sample dispersed in a potassium bromide

(KBr) pellet.[7][8]

Sample Preparation: Place a small amount (~1-2 mg) of N-Carbethoxyphthalimide into an

agate mortar.[8]

Grinding: Add approximately 100-200 mg of dry, spectroscopic-grade KBr powder. Grind the

mixture thoroughly with a pestle until a fine, homogeneous powder is obtained.[8]

Pellet Pressing: Transfer a portion of the powder into a pellet press die. Apply high pressure

(several tons) using a hydraulic press to form a thin, transparent or translucent pellet.[8]

Data Acquisition: Carefully remove the KBr pellet from the die and place it in the sample

holder of the IR spectrometer.

Analysis: Record the spectrum, typically in the 4000-400 cm⁻¹ range. A background

spectrum of an empty sample holder or a pure KBr pellet should be taken for baseline

correction.[9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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